4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Description
This compound is a heterocyclic benzamide derivative featuring a dimethylsulfamoyl group, a 1,3,4-oxadiazole core, and a 5-methyl-1,3,4-thiadiazole moiety connected via a carbamoylmethyl sulfanyl linker. Its structure integrates multiple pharmacophoric elements, including sulfonamide and dual heterocyclic systems, which are often associated with biological activity in medicinal chemistry .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O5S3/c1-10-20-22-16(31-10)19-13(25)9-30-17-23-21-14(29-17)8-18-15(26)11-4-6-12(7-5-11)32(27,28)24(2)3/h4-7H,8-9H2,1-3H3,(H,18,26)(H,19,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZGERZSBLOYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:
Formation of the Thiadiazole Ring: The synthesis begins with the preparation of 5-methyl-1,3,4-thiadiazole-2-amine. This can be achieved by reacting thiosemicarbazide with methyl isothiocyanate under acidic conditions.
Formation of the Oxadiazole Ring: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be done by reacting the thiadiazole derivative with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling with Benzamide: The final step involves coupling the oxadiazole-thiadiazole intermediate with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole and oxadiazole rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the cleavage of the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cleaved sulfonamide derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for interactions with various biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared with analogs sharing the benzamide scaffold, sulfamoyl substituents, and heterocyclic motifs. Key variations lie in substituent groups on the sulfamoyl moiety and heterocyclic rings, which influence physicochemical properties and biological activity.
Substituent Variations on the Sulfamoyl Group
Heterocyclic Core Modifications
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a complex organic molecule that incorporates multiple heterocyclic structures known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound features:
- Thiadiazole and Oxadiazole Rings : These five-membered heterocycles are recognized for their significant biological properties.
- Dimethylsulfamoyl Group : This moiety enhances the solubility and bioavailability of the compound.
Antimicrobial Activity
Research indicates that derivatives containing 1,3,4-thiadiazole and 1,3,4-oxadiazole rings exhibit notable antimicrobial properties. These compounds have been shown to possess:
- Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 16 to 62.5 μg/mL against various bacterial strains .
- Antifungal Properties : Certain derivatives also showed moderate antifungal activity, although typically less potent than their antibacterial counterparts .
Anticancer Activity
The structural components of this compound suggest potential anticancer activity. Studies on similar thiadiazole and oxadiazole derivatives have revealed:
- Cytotoxic Effects : Several compounds in this class have demonstrated cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
Compounds with a similar structure have been reported to exhibit anti-inflammatory effects by inhibiting pathways associated with inflammation:
- Inhibition of Pro-inflammatory Cytokines : Some studies indicate that these compounds can reduce the production of cytokines such as TNF-alpha and IL-6 in vitro .
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazoles and oxadiazoles act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : Compounds may interact with various receptors involved in inflammation and cancer progression.
- Oxidative Stress Reduction : The antioxidant properties of these compounds can mitigate oxidative stress in cells, contributing to their protective effects against diseases.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized thiadiazole derivatives against standard microbial strains. The results indicated that specific modifications in the structure significantly enhanced antimicrobial potency .
Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of oxadiazole derivatives. The findings suggested that these compounds could effectively inhibit the proliferation of various cancer cell lines through apoptotic pathways .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
